11-Deoxy Fusidic Acid

説明

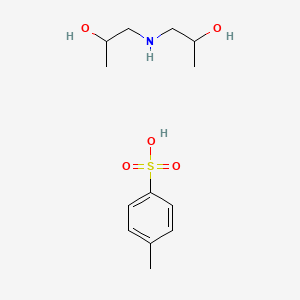

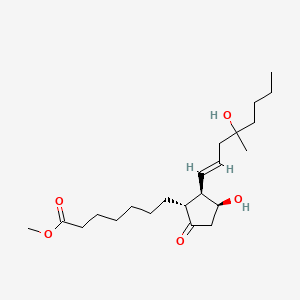

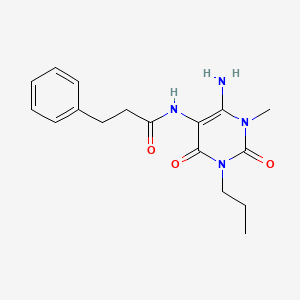

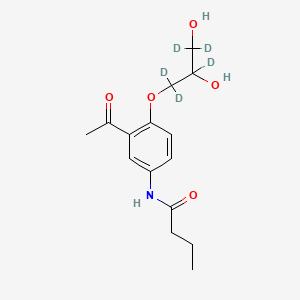

11-Deoxy Fusidic Acid is a biochemical used for proteomics research . It is an impurity of the bacteriostatic antibiotic, Fusidic Acid . The molecular formula of this compound is C31H48O5 and its molecular weight is 500.71 g/mol .

Synthesis Analysis

The synthesis of this compound derivatives has been reported in several studies . For instance, a study reported the synthesis of two series of Fusidic Acid (FA) derivatives, including this compound . Another study reported the inclusion complexes between fusidate, 3-keto fusidate, 11-keto fusidate, and 11-deoxy fusidate with α-, β-, and γ-cyclodextrin .

Molecular Structure Analysis

The molecular structure of this compound has been studied using various techniques . For example, the inclusion complexes between fusidate, 3-keto fusidate, 11-keto fusidate, and 11-deoxy fusidate and α-, β-, and γ-cyclodextrin were studied using capillary electrophoresis .

Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in the context of its inclusion complexes with cyclodextrins . The study found that 3-keto-, 11-keto- and 11-deoxy-fusidate formed stronger complexes compared to fusidate, probably due to a decrease in hydrophilicity caused by the reduced number of hydroxyl groups .

科学的研究の応用

Inclusion Complexes and Stability

Research on 11-deoxy fusidate reveals its potential in forming inclusion complexes with α-, β-, and γ-cyclodextrin (CD). This study focuses on understanding the stability constants of these complexes using capillary electrophoresis. The findings indicate that 11-deoxy-fusidate forms strong complexes with γ-CD and weaker 1:2 complexes, potentially due to a decrease in hydrophilicity caused by fewer hydroxyl groups (Larsen et al., 2007).

Transformations and Rearrangements

The Beckmann Rearrangement of oximes derived from fusidane series, including 11-deoxy fusidic acid, has been explored. This process yields hydroxyimino derivatives of fusidic acid with high chemo- and stereoselectivity, leading to various structural transformations of the fusidane triterpenoids (Salimova et al., 2020).

Dermatological Applications

A study on in situ gel formulations for dermal delivery of fusidic acid for burn wound treatment has been conducted. This research indicates that formulations containing fusidic acid, including this compound, could be effective in treating burn wounds, showcasing its potential in dermatological applications (Aksu et al., 2019).

Chemical Structure and Activity

Research on the chemical structure of fusidic acid derivatives, including this compound, highlights the crucial role of specific moieties for its antimicrobial activity. These studies contribute to understanding the structure-activity relationships essential for developing effective antimicrobial agents (Singh et al., 2020).

Biosynthesis and Antibiotic Properties

The biosynthesis of fusidic acid, including its derivatives like this compound, in fungi is explored in a study. Understanding this process is crucial for the development of fusidic acid as a clinically useful antibiotic (Cao et al., 2018).

Neuroprotective Potential

A study on fusidic acid's protective effects against sodium nitroprusside-induced apoptosis in glial cells suggests its potential neuroprotective properties. This research opens up possibilities for fusidic acid, including this compound, in treating neurodegenerative diseases (Park et al., 2019).

将来の方向性

作用機序

Target of Action

The primary target of 11-Deoxy Fusidic Acid, like its parent compound Fusidic Acid, is the elongation factor G (EF-G) in bacteria . EF-G plays a crucial role in bacterial protein synthesis, specifically in the translocation step .

Mode of Action

This compound interacts with its target, EF-G, by binding to it and inhibiting its function . This interaction prevents the translocation of EF-G from the ribosome, thereby interfering with bacterial protein synthesis .

Biochemical Pathways

The inhibition of EF-G disrupts the protein synthesis pathway in bacteria, leading to a halt in their growth and reproduction . This disruption affects downstream effects such as the production of essential proteins for bacterial survival and virulence.

Pharmacokinetics

Fusidic Acid has been shown to have a 2-compartment disposition model with saturable absorption . It also exhibits accumulation, indicating that plasma exposure after multiple doses is higher than for single doses . The this compound forms strong complexes with γ-cyclodextrin, which could potentially influence its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth. By disrupting protein synthesis, it prevents bacteria from producing essential proteins, thereby halting their growth and reproduction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific studies on this compound are limited, research on Fusidic Acid suggests that factors such as pH, temperature, and presence of other compounds can affect its activity

生化学分析

Biochemical Properties

It is known that Fusidic Acid, the parent compound, binds to elongation factor G (EF-G) as an inhibitor of protein synthesis This interaction is crucial for its antibacterial activity

Cellular Effects

Fusidic Acid, the parent compound, has been shown to have potent activity against various Gram-positive bacteria

Molecular Mechanism

Fusidic Acid, the parent compound, inhibits bacterial protein synthesis by binding to elongation factor G (EF-G)

特性

IUPAC Name |

(2Z)-2-[(3R,4S,5S,8S,9S,10S,13R,14S,16R)-16-acetyloxy-3-hydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O5/c1-18(2)9-8-10-21(28(34)35)27-23-11-12-26-29(5)15-14-24(33)19(3)22(29)13-16-30(26,6)31(23,7)17-25(27)36-20(4)32/h9,19,22-26,33H,8,10-17H2,1-7H3,(H,34,35)/b27-21-/t19-,22-,23-,24+,25+,26-,29-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQFIBYNKGFJIX-SXBPZAMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3(C(C2(CCC1O)C)CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)CC[C@@H]\4[C@@]3(C[C@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747494 | |

| Record name | (3alpha,4alpha,5alpha,8alpha,9beta,13alpha,14beta,16alpha,17Z)-16-(Acetyloxy)-3-hydroxy-4,8,14-trimethyl-18-norcholesta-17,24-dien-21-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1013937-16-0 | |

| Record name | (3alpha,4alpha,5alpha,8alpha,9beta,13alpha,14beta,16alpha,17Z)-16-(Acetyloxy)-3-hydroxy-4,8,14-trimethyl-18-norcholesta-17,24-dien-21-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,5,6-Triazabicyclo[3.1.0]hexane,2,2,6-trifluoro-4-methyl-(9CI)](/img/no-structure.png)

![5,7-Diphenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Ethyl Ester](/img/structure/B589308.png)